1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
1-(2-nitrophenyl)-1H-tetrazole, also known as 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole, is a compound that has been studied for its potential use in the field of molecular biology. It has been shown to be a promising inhibitor of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its target, PqsD, in a tight-binding mode of action . This interaction inhibits the activity of PqsD, thereby disrupting the production of signal molecules in Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of PqsD affects the quorum sensing pathway in Pseudomonas aeruginosa . Quorum sensing is a form of cell-to-cell communication that allows bacteria to monitor their population density and coordinate group behaviors. By inhibiting PqsD, 1-(2-nitrophenyl)-1H-tetrazole disrupts this communication, potentially affecting the bacteria’s ability to form biofilms and other group behaviors .
Result of Action
The primary result of 1-(2-nitrophenyl)-1H-tetrazole’s action is the inhibition of PqsD, leading to a disruption in the production of signal molecules in Pseudomonas aeruginosa . This can potentially affect the bacteria’s ability to communicate and coordinate group behaviors, such as biofilm formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-nitroaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like acetonitrile or dichloromethane.
Cyclization: Various cyclizing agents and conditions depending on the desired product.
Major Products Formed
Reduction: 1-(2-aminophenyl)-1H-tetrazole.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole-5-thiol: Similar structure but with a thiol group instead of a hydrogen atom on the tetrazole ring.
2-nitrophenyl-1H-tetrazole-5-carboxylic acid: Contains a carboxylic acid group on the tetrazole ring.
1-(4-nitrophenyl)-1H-tetrazole: Similar structure but with the nitro group on the para position of the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKPWJIORBIWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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